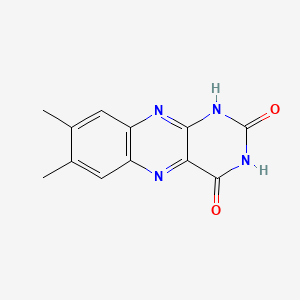

Lumichrome

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Lumichrome peut être synthétisé par photolyse de la riboflavine. Dans cette méthode, la riboflavine est irradiée sous lumière fluorescente, conduisant à la formation de this compound. Ce processus donne généralement un rendement en this compound d’environ 72 % .

Méthodes de Production Industrielle : La production industrielle de this compound peut être réalisée en utilisant des souches bactériennes telles que Microbacterium sp. souche TPU 3598. Cette souche peut produire de la this compound lorsqu’elle est cultivée avec de la riboflavine. Deux méthodes sont couramment utilisées : la méthode de culture et la méthode des cellules en repos. Dans la méthode de culture, la riboflavine est ajoutée pendant le processus de culture, ce qui conduit à des rendements élevés de this compound. La méthode des cellules en repos consiste à utiliser des cellules dans une solution tampon pour convertir la riboflavine en this compound .

Analyse Des Réactions Chimiques

Types de Réactions : Lumichrome subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et Conditions Courants :

Oxydation : this compound peut être oxydé en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : La réduction de la this compound peut être obtenue en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau des groupes méthyles de la this compound, souvent en utilisant des agents halogénants

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de la this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de la this compound .

4. Applications de la Recherche Scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Plant Growth Promotion

Lumichrome as a Plant Growth Regulator

This compound has been identified as a significant plant growth-promoting substance, particularly in the context of symbiotic relationships between plants and bacteria. Studies have shown that this compound enhances plant development by stimulating root growth and biomass accumulation.

- Mechanism of Action : this compound influences plant growth by modulating ethylene metabolism and enhancing starch accumulation in roots. It acts as a signaling molecule that alters gene expression related to symbiosis and nutrient uptake .

- Case Study : In experiments with legumes such as cowpea and soybean, this compound application at 5 nM resulted in increased shoot biomass and leaf area expansion compared to control groups. Similar effects were observed in monocots like maize and sorghum, indicating its broad applicability across plant species .

| Plant Species | This compound Concentration | Effect on Biomass |

|---|---|---|

| Cowpea | 5 nM | Increased shoot biomass |

| Soybean | 5 nM | Enhanced leaf expansion |

| Maize | 5 nM | Greater total biomass |

| Lotus | 5 nM | Increased root growth |

Anticancer Properties

This compound in Cancer Research

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against lung cancer cells. Unlike riboflavin, this compound has demonstrated the ability to suppress cancer cell growth through specific cellular mechanisms.

- Mechanism of Action : this compound induces apoptosis in lung cancer cells via a p53-dependent pathway, which involves upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like BCL-2. This shift promotes cell death in cancerous cells while exhibiting lower toxicity to normal cells .

- Case Study : A study found that this compound's effectiveness in inducing apoptosis was comparable to that of cisplatin, a standard chemotherapy drug. It also showed potential in suppressing cancer stem cell markers, suggesting its role in targeting tumor initiation .

| Cancer Type | Treatment | Outcome |

|---|---|---|

| Lung Cancer | This compound | Induced apoptosis |

| Lung Cancer | Cisplatin | Standard chemotherapy effect |

Photophysical Properties

This compound as a Photosensitizer

This compound exhibits unique photophysical properties that make it valuable in various applications, including food safety and photodynamic therapy.

- Mechanism of Action : As a triplet photosensitizer, this compound can generate singlet oxygen (), which can oxidize biomolecules such as proteins and nucleic acids. This property is utilized to prevent foodborne pathogens by suppressing flavin reductase activity in bacteria like Escherichia coli .

- Case Study : Research indicated that this compound application could effectively reduce microbial contamination in food products, demonstrating its potential for enhancing food safety measures .

Mécanisme D'action

Lumichrome exerce ses effets par divers mécanismes :

Photosensibilisation : this compound agit comme un photosensibilisateur, générant de l’oxygène singulet et initiant l’oxydation de substrats biologiques tels que les acides aminés, les protéines, les acides nucléiques et les enzymes.

Extinction de Fluorescence : Il interagit avec les acides nucléiques, conduisant à l’extinction de fluorescence et à des interactions de liaison.

Promotion de la Croissance des Plantes : Chez les plantes, la this compound améliore la croissance en induisant des gènes impliqués dans la division cellulaire, l’élargissement cellulaire et la photosynthèse.

Comparaison Avec Des Composés Similaires

Lumichrome fait partie de la famille des flavines, qui comprend des composés tels que la lumiflavine, la riboflavine, le flavin mononucléotide et le flavin adénine dinucléotide. Comparé à ces composés, la this compound est unique en raison de sa voie de photodégradation spécifique et de son rôle de promoteur de la croissance des plantes .

Composés Similaires :

Lumiflavine : Un autre produit de photodégradation de la riboflavine, utilisé dans les études photophysiques.

Riboflavine : Le composé parent, essentiel à divers processus biologiques.

Flavin Mononucléotide (FMN) : Un dérivé de la riboflavine impliqué dans les réactions redox.

Flavin Adénine Dinucléotide (FAD) : Une coenzyme impliquée dans divers processus métaboliques.

Les propriétés uniques et les applications diversifiées de la this compound en font un composé d’intérêt majeur dans divers domaines de la recherche et de l’industrie.

Activité Biologique

Lumichrome, a derivative of riboflavin (vitamin B2), has garnered attention for its diverse biological activities, particularly in the fields of cancer research and photodynamic therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell types, and potential therapeutic applications.

Overview of this compound

This compound (6,7-dimethyl-8-ribityllumazine) is formed through the photodegradation of riboflavin. It is known for its stability and efficiency as a photosensitizer, making it a candidate for various therapeutic applications, including antibacterial and anticancer treatments .

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against lung cancer cells. Research indicates that this compound can suppress cell growth and induce apoptosis through a p53-dependent mechanism. This involves:

- Upregulation of p53 : this compound increases the levels of p53, a crucial tumor suppressor protein.

- Downregulation of BCL-2 : It decreases the expression of BCL-2, promoting apoptosis by activating caspases 9 and 3 .

- Inhibition of Cancer Stem Cells (CSCs) : this compound has shown potential in reducing CSC markers and inhibiting pathways that maintain CSCs, such as the AKT and β-catenin signaling pathways .

2. Antibacterial Properties

This compound has been explored as a photosensitizer in antimicrobial photodynamic therapy (aPDT). Its ability to generate singlet oxygen upon exposure to UVA/blue light enhances its antibacterial efficacy. Studies reveal:

- Higher Efficacy Against Gram-positive Bacteria : this compound formulations have shown up to tenfold greater phototoxicity against Gram-positive bacteria compared to Gram-negative strains .

- Optimized Formulations : The effectiveness of this compound can be enhanced through specific formulations that improve its solubility and phototoxic effects when combined with light exposure .

Table 1: Summary of Key Studies on this compound

Pharmacokinetics and Distribution

The pharmacokinetics of this compound are significantly influenced by transport proteins such as ABCG2. Studies indicate that:

- Higher Accumulation in Specific Tissues : In knockout models lacking ABCG2, this compound levels are significantly higher in liver and testis tissues compared to wild-type mice .

- Impact on Therapeutic Use : Variations in ABCG2 activity can alter the bioavailability and elimination rates of this compound, potentially impacting its effectiveness in therapies such as photodynamic treatment for skin cancer .

Propriétés

IUPAC Name |

7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTJUVIJVLLGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148600 | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086-80-2 | |

| Record name | Lumichrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumichrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lumichrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMICHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99U1UDJ2HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Lumichrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of lumichrome, and what are its key physical properties?

A3: this compound (7,8-dimethylalloxazine, C12H10N4O2) possesses an alloxazine ring system, a key structural feature distinguishing it from its precursor, riboflavin. [, , , ] This tricyclic ring system, with its conjugated double bonds, contributes to this compound's absorption and fluorescence properties. [, , ]

Q2: What are the potential applications of this compound based on its known properties?

A2: this compound's diverse biological activities and unique photochemical properties make it a promising candidate for various applications:

- Plant Growth Promotion: this compound's ability to stimulate plant growth at low concentrations makes it a potential plant growth-promoting substance. [, , ] Future research can explore its use as a biofertilizer or biostimulant, offering a sustainable alternative to synthetic chemicals in agriculture.

- Antibacterial Agent: this compound's ability to modulate bacterial quorum sensing [] and its phototoxic properties [] open avenues for developing novel antibacterial strategies. This is particularly relevant in the context of increasing antibiotic resistance.

- Pharmaceutical Applications: this compound's reported anticancer properties against lung cancer cells, [] inhibitory effects on osteoclastogenesis and bone resorption, [] and its potential as an antioxidant [] warrant further investigation for developing new therapeutic agents.

- Biomarker and Diagnostic Tool: this compound's presence in honey serves as a marker for specific floral origins, aiding in honey authentication. [, ] Its detection and quantification in biological samples might also offer insights into metabolic processes and microbial activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.